molecular formula C13H21N3O B1213733 普鲁卡因酰胺 CAS No. 51-06-9

普鲁卡因酰胺

货号 B1213733
CAS 编号: 51-06-9
分子量: 235.33 g/mol
InChI 键: REQCZEXYDRLIBE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of procainamide involves complex organic reactions, where key precursors are carefully reacted under controlled conditions. For instance, procainamide derivatives have been synthesized by coupling procainamide with polysaccharides like dextran and inulin, activated by partial periodate oxidation. These syntheses highlight the versatility and reactivity of procainamide in forming bioconjugates, which could be explored for various biomedical applications (Schacht, Buys, Vermeersch, & Remon, 1984).

Molecular Structure Analysis

Procainamide's molecular structure is crucial for its biological activity and interactions. Research into procainamide-imprinted polymers provides insight into its molecular recognition capabilities, demonstrating how the amide group in procainamide distinguishes it from similar molecules. This specificity is attributed to hydrogen bonding and the structural arrangement of the molecule, emphasizing the importance of molecular structure in drug design and pharmacology (Chen, Liu, Xu, Li, & Tong, 2001).

Chemical Reactions and Properties

Procainamide undergoes various chemical reactions, particularly those influencing DNA methylation. It has been found to inhibit DNA methyltransferase, affecting the transfer of methyl groups from S-adenosylmethionine to DNA, which could have implications for its pharmacodynamics and potential side effects (Scheinbart, Johnson, Gross, Edelstein, & Richardson, 1991).

Physical Properties Analysis

The physical properties of procainamide, such as its melting point and thermal behavior, have been studied using techniques like thermogravimetric–differential thermal analysis. These studies provide a foundational understanding of procainamide's stability and behavior under various conditions, essential for formulation and storage considerations (Burnham, Dollimore, & Alexander, 2000).

Chemical Properties Analysis

Procainamide's interaction with glucose and its conversion into various glucosylamines upon admixture highlights its chemical reactivity and the potential for chemical incompatibilities, which are crucial considerations in drug formulation and administration (Sianipar, Parkin, & Sunderland, 1994).

科学研究应用

Summary of the Application

Procainamide has been used to synthesize two new charge transfer (CT) complexes, procainamide-chloranilic acid (PA-ChA) and procainamide-2,3-dichloro-5,6-dicyano-1,4-benzoquinone (PA-DDQ). The formation of these CT complexes is important for understanding ‘molecule-receptor’ interactions .

Methods of Application or Experimental Procedures

The structures of these two CT complexes were elucidated using FTIR, NMR, and many other spectroscopic methods. The formation of CT complexes in solution was confirmed by spectrophotometric determination. The molecular composition of each complex was determined using the spectrophotometric titration method and gave a 1:1 (donor:acceptor) ratio .

Results or Outcomes

The formation constant, molar extinction coefficient, ionization potential oscillator strength, dipole moment, and standard free energy of each complex were determined. The DFT-computed interaction energies (ΔIEs) and the Gibbs free energies (ΔGs) were in the same order as observed experimentally .

2. Procainamide in Pharmacokinetic Studies

Summary of the Application

A method for the simultaneous determination of Procainamide (PA) and its major metabolite, N-acetylprocainamide (NAPA), in rat plasma was developed and validated. This method was applied to a pharmacokinetic study in rats .

Methods of Application or Experimental Procedures

A simple deproteinization method with methanol was applied to the rat plasma samples. The samples were analyzed using Ultra-High-Pressure Liquid Chromatography (UHPLC) equipped with a Diode Array Detector (DAD) at 280 nm .

Results or Outcomes

The method showed good linearity (r2 > 0.998) over the concentration range of 20–100,000 and 20–10,000 ng/mL for PA and NAPA, respectively. Intra- and inter-day accuracies ranged from 97.7 to 110.9%, and precision was <10.5% for PA and 99.7 to 109.2 and <10.5%, respectively, for NAPA .

3. Procainamide in Cardiac Arrhythmia Treatment

Summary of the Application

Procainamide is a medication used for the treatment of cardiac arrhythmias. It’s particularly effective in treating abnormal heart rhythms, namely Wolff–Parkinson–White syndrome (WPWS)-associated arrhythmias .

Methods of Application or Experimental Procedures

Procainamide is a sodium channel blocker of cardiomyocytes, thus it is classified by the Vaughan Williams classification system as class Ia. In addition to blocking the INa current, it inhibits the IKr rectifier K+ current .

Results or Outcomes

The use of Procainamide has been shown to be effective in managing and treating certain types of cardiac arrhythmias .

Procainamide in Epigenetic Studies

Results or Outcomes

5. Procainamide in Lupus Treatment

Summary of the Application

Procainamide has been used in the treatment of lupus, an autoimmune disease. It’s particularly effective in managing symptoms and reducing the severity of the disease .

Methods of Application or Experimental Procedures

Procainamide is administered orally or intravenously. It works by suppressing the immune system, thereby reducing inflammation and other symptoms associated with lupus .

Results or Outcomes

The use of Procainamide has been shown to be effective in managing and treating lupus, reducing the severity of the disease and improving the quality of life for patients .

6. Procainamide in Myotonia Treatment

Summary of the Application

Procainamide has been used in the treatment of myotonia, a condition where muscles are unable to relax after contraction. It’s particularly effective in reducing muscle stiffness and improving muscle function .

Methods of Application or Experimental Procedures

Procainamide is administered orally. It works by blocking sodium channels in muscle cells, thereby reducing muscle stiffness and improving muscle function .

Results or Outcomes

The use of Procainamide has been shown to be effective in managing and treating myotonia, reducing muscle stiffness and improving muscle function .

安全和危害

Procainamide may cause lupus erythematosus in 25–30% of patients with long-term therapy . Adverse events associated with Procainamide usage include hypotension, bradycardia, atrioventricular block, and ventricular tachycardia . It is also harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

属性

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQCZEXYDRLIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

614-39-1 (hydrochloride)
Record name Procainamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023512
Record name Procainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN PETROLEUM ETHER /HYDROCHLORIDE SALT/, 3.02e+00 g/L
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Procainamide is sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action., IV ADMIN...CAUSES FALL IN BLOOD PRESSURE; PERIPHERAL VASODILATATION PROBABLY CONTRIBUTES TO HYPOTENSIVE RESPONSE, BUT SYSTOLIC PRESSURE MAY BE REDUCED MORE THAN DIASTOLIC. ... CNS ACTIONS OF PROCAINAMIDE ARE NOT PROMINENT.
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Procainamide

CAS RN

51-06-9
Record name Procainamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procainamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Procainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procainamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCAINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39WTC366D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROCAINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165-169 °C, 165 - 169 °C
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of procainamide hydrochloride (2.5 g) in H2O was treated with 2M aqueous Na2CO3 solution and extracted with EtOAc. The organic phase was washed (2 M aqueous Na2CO3 soln.), dried (Na2SO4), filtered and concentrated to give procainamide (2.28 g) as clear oil. A mixture of the intermediate 5 (100 mg, 0.35 mmol) and Cs2CO3 (174 mg, 0.53 mmol) was treated with a solution of procainamide (125 mg, 0.53 mmol) in dry DMSO (1.2 ml). The mixture was stirred at 100° C. for 5 h, followed by a normal workup (EtOAc, saturated aqueous NaHCO3 solution, saturated aqueous NaCl soln.; Na2SO4). Flash chromatography (eluent: DCM/MeOH gradient then DCM/MeOH gradient containing 1% conc. aqueous NH3 solution) and further purification by preparative TLC (eluent: DCM/MeOH containing 1% concentrated aqueous NH3 solution) gave 20 mg (12.8%) of compound 6.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procainamide
Reactant of Route 2
Reactant of Route 2
Procainamide
Reactant of Route 3
Reactant of Route 3
Procainamide
Reactant of Route 4
Reactant of Route 4
Procainamide
Reactant of Route 5
Reactant of Route 5
Procainamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Procainamide

Citations

For This Compound
54,000
Citations
E Karlsson - Clinical pharmacokinetics, 1978 - Springer
… Procainamide is almost completely absorbed after oral … Approximately 50% of administered procainamide is eliminated as … The acetylation of procainamide seems to be under the same …
Number of citations: 72 link.springer.com
BH Lee, S Yegnasubramanian, X Lin… - Journal of Biological …, 2005 - ASBMB
… We set out to investigate the specific target and mechanism of procainamide inhibition of methyltransferase activity. Here, we report that procainamide specifically inhibits the …
Number of citations: 333 www.jbc.org
HS Weily, E Genton - Archives of Internal Medicine, 1972 - jamanetwork.com
Routes, mechanisms, and magnitude of procainamide hydrochloride excretion were examined. In normal man and dogs, renal excretion averaged 65% in 6 hours and 90% in 12 hours …
Number of citations: 62 jamanetwork.com
J Koch-Weser, SW Klein - Jama, 1971 - jamanetwork.com
The relationship of dosage to plasma concentration of procainamide varied greatly among 186 patients. This variation resulted from individual differences in completeness of absorption…
Number of citations: 424 jamanetwork.com
J Dreyfuss, JT Bigger Jr, AI Cohen… - Clinical Pharmacology …, 1972 - Wiley Online Library
Procainamide (1 Gm.) was administered orally to each of 2 cardiac patients and to 2 normal subjects. Total excretion of procainamide, its metabolites, or both in 6 hours was 19.2 and …
Number of citations: 138 ascpt.onlinelibrary.wiley.com
ME Josephson, AR Caracta, MA Ricciutti… - The American Journal of …, 1974 - Elsevier
The electrophysiologic properties of procainamide were studied in 16 patients and correlated with plasma levels. Procainamide caused a minimal prolongation of atrioventricular (AV) …
Number of citations: 117 www.sciencedirect.com
EGV Giardina, J Dreyfuss, JT Bigger Jr… - Clinical …, 1976 - Wiley Online Library
N‐Acetylprocainamide (NAPA) has been well documented as a metabolite of pro cain amide (PA) in man. The objective of the present study was to separate and quantify PA and its …
Number of citations: 91 ascpt.onlinelibrary.wiley.com
RL Galeazzi, LZ Benet… - Clinical Pharmacology & …, 1976 - Wiley Online Library
The kinetics of a measure of pharmcologic effect (prolongation of the QT interval) of procainamide, as well as the kinetics of the plasma concentration, urine excretion, and saliva …
Number of citations: 207 ascpt.onlinelibrary.wiley.com
J Koch‐Weser - Annals of the New York Academy of Sciences, 1971 - Wiley Online Library
… procainamide concentrations in plasma and urine and performed kinetic studies in 186 patients and seven volunteers. Procainamide … are given as procainamide base and that plasma …
Number of citations: 190 nyaspubs.onlinelibrary.wiley.com
DH Lawson, H Jick - British Journal of Clinical Pharmacology, 1977 - Wiley Online Library
1 Data from a comprehensive drug surveillance programme are analysed to provide details of procainamide use and toxicity in medical wards of teaching hospitals in five countries. 2 …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。